5-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, Guo and co-workers in 2019 reported the interesting structure series bearing various types of nitrogenous groups at position 7, which were obtained by using β-enaminone derivatives .Molecular Structure Analysis
This compound belongs to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Scientific Research Applications
- By modifying specific functional groups, scientists can fine-tune its binding affinity and selectivity for specific disease-related proteins .
- Researchers investigate its potential to block specific kinases involved in aberrant signaling pathways, aiming to develop targeted therapies .
- Studies explore its cytotoxicity, apoptosis-inducing properties, and potential as an anticancer agent .
- Investigations focus on its activity at receptors like serotonin (5-HT) or dopamine (D2), which could have implications for neurological disorders .
Medicinal Chemistry and Drug Development
Kinase Inhibitors
Anticancer Agents
Anti-inflammatory Activity
Neuropharmacology
Materials Science and Organic Electronics
Mechanism of Action
properties
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O/c1-14-13-16(24-7-8-27-9-11-29-12-10-27)28-19(25-14)17(15-5-3-2-4-6-15)18(26-28)20(21,22)23/h2-6,13,24H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZHQMDFGIZSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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